molecular formula C10H18O2 B3061066 Cyclohexanone, 2-(2-ethoxyethyl)- CAS No. 3884-52-4

Cyclohexanone, 2-(2-ethoxyethyl)-

Cat. No. B3061066
M. Wt: 170.25 g/mol
InChI Key: LJBXRUAVUOUIRE-UHFFFAOYSA-N
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Patent
US05380920

Procedure details

2940 g (30 mol) of cyclohexanone were heated to reflux while stirring and, at this temperature, a solution of 87.6 g (0.6 mol) of di-tert-butyl peroxide in 216 g (3 mol) of ethyl vinyl ether was added over the course of 5 hours (h). The mixture was subsequently refluxed for a further 1 h. After the mixture had cooled, the low boilers (tert-butanol, remaining vinyl ether and peroxide) and the excess cyclohexanone were removed by distillation under reduced pressure (25-40 mbar; diaphragm pump). The residue (about 500 g) was distilled under reduced pressure (0.5 to 2 mbar; oil pump). A total of 350 g of a 95% pure 2-(2-ethoxyethyl)cyclohexanone of boiling point 60°-65° C. (0.5 mbar) was obtained, corresponding to a yield of 69% of theory.
Quantity
2940 g
Type
reactant
Reaction Step One
Quantity
87.6 g
Type
reactant
Reaction Step Two
Quantity
216 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(OOC(C)(C)C)(C)(C)C.[CH:18]([O:20][CH2:21][CH3:22])=[CH2:19]>>[CH2:18]([O:20][CH2:21][CH2:22][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][C:1]1=[O:7])[CH3:19]

Inputs

Step One
Name
Quantity
2940 g
Type
reactant
Smiles
C1(CCCCC1)=O
Step Two
Name
Quantity
87.6 g
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C
Name
Quantity
216 g
Type
reactant
Smiles
C(=C)OCC

Conditions

Stirring
Type
CUSTOM
Details
while stirring and, at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was subsequently refluxed for a further 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture had cooled
CUSTOM
Type
CUSTOM
Details
the low boilers (tert-butanol, remaining vinyl ether and peroxide) and the excess cyclohexanone were removed by distillation under reduced pressure (25-40 mbar; diaphragm pump)
DISTILLATION
Type
DISTILLATION
Details
The residue (about 500 g) was distilled under reduced pressure (0.5 to 2 mbar; oil pump)

Outcomes

Product
Name
Type
product
Smiles
C(C)OCCC1C(CCCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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